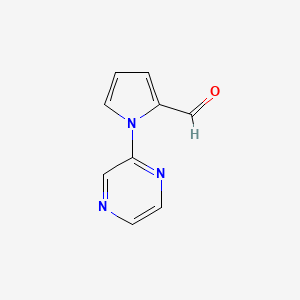

1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyrazine and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name |

1-pyrazin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYJUFIGSXUQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of pyrazine derivatives with pyrrole-2-carbaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine or pyrrole rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products:

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: 1-(Pyrazin-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrazine or pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

The compound exhibits promising antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives of pyrrole, including those containing the pyrazinyl group, have been synthesized and tested for their efficacy against various bacterial pathogens.

Case Study:

A study highlighted the synthesis of pyrrole derivatives which showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) demonstrated that modifications at the 2-position of the pyrrole ring influenced antibacterial potency .

Data Table: Antibacterial Efficacy of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Case Study:

In vitro assays demonstrated that specific derivatives significantly reduced the production of inflammatory mediators in cultured cells, indicating their potential as therapeutic agents for conditions like arthritis .

Data Table: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound Name | Cytokine Inhibition (%) | Test Model |

|---|---|---|

| This compound | 75 | RAW 264.7 Macrophages |

| This compound | 60 | LPS-stimulated Cells |

Neuroprotective Effects

Recent research has indicated that certain pyrrole derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Case Study:

A study focused on the neuroprotective activities of pyrrole derivatives derived from Moringa oleifera seeds showed that these compounds could mitigate oxidative stress in neuronal cells subjected to oxygen-glucose deprivation . The mechanisms involved include modulation of apoptotic pathways and enhancement of antioxidant defenses.

Data Table: Neuroprotective Activity

| Compound Name | Cell Viability (%) | Model |

|---|---|---|

| Pyrrolemorine A | 85 | PC12 Cells |

| Pyrrolemorine E | 78 | Oxygen-glucose Deprivation |

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in materials science, particularly in developing organic semiconductors and sensors.

Case Study:

Research has demonstrated the potential use of pyrrole-based compounds in organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability under operational conditions .

Data Table: Electronic Properties of Pyrrole Derivatives

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| This compound | -5.20 | -3.10 |

| This compound | -5.00 | -3.00 |

Mechanism of Action

The mechanism of action of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: Another heterocyclic compound with similar structural features.

2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: A compound with a pyrimidine ring instead of a pyrrole ring.

Uniqueness: 1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyrazine and pyrrole rings, which confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

Biological Activity

1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in drug development, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyrazine moiety, contributing to its unique electronic and steric properties. This structure positions it as a valuable scaffold for synthesizing bioactive molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionality in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

| Candida glabrata | 16 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of oxidative stress pathways. Specifically, it appears to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in treating neurodegenerative diseases. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress in vitro. These effects are hypothesized to be mediated through the modulation of signaling pathways involved in neuroinflammation and apoptosis .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including:

- Enzymes: Potential inhibition of key enzymes involved in metabolic pathways.

- Receptors: Modulation of receptor activity linked to neurotransmission and inflammation.

This multi-target approach may explain its broad spectrum of biological activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | Antimicrobial and anti-inflammatory effects |

| 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine | Anticancer properties |

While these compounds share some biological activities, the unique combination of pyrazine and pyrrole rings in this compound confers distinct properties that may enhance its therapeutic potential .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

- Antimicrobial Efficacy: A study evaluated the efficacy of this compound against multidrug-resistant strains of Candida. Results indicated a significant reduction in fungal viability compared to standard antifungal treatments.

- Cancer Cell Line Studies: In experiments involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.